molecular formula C10H11BrO B064510 5-Bromo-7-methylindan-4-ol CAS No. 175136-06-8

5-Bromo-7-methylindan-4-ol

Cat. No. B064510
CAS RN: 175136-06-8
M. Wt: 227.1 g/mol
InChI Key: JVSJLQABHNFCLL-UHFFFAOYSA-N
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Description

5-Bromo-7-methylindan-4-ol is a chemical compound with the molecular formula C10H11BrO . It is a brominated derivative of indan .


Synthesis Analysis

The synthesis of 5-Bromo-7-methylindan-4-ol involves several steps. One approach uses indole as a raw material, which undergoes sodium sulfonate substitution reaction to obtain 2-sodium sulfonate-indole . Then, the 2-sodium sulfonate-indole undergoes a reaction with an acylation reagent to obtain 2-sodium sulfonate-1-chloracetylindole . Finally, the 2-sodium sulfonate-1-chloracetylindole is subjected to an addition reaction with bromine to produce 5-bromoindole .


Molecular Structure Analysis

The molecular structure of 5-Bromo-7-methylindan-4-ol consists of a bromine atom attached to the 5th carbon of the indan ring and a methyl group attached to the 7th carbon . The 4th carbon of the indan ring is bonded to a hydroxyl group .


Physical And Chemical Properties Analysis

5-Bromo-7-methylindan-4-ol has a molecular weight of 227.1 . It has a predicted boiling point of 276.6±40.0 °C and a predicted density of 1.519±0.06 g/cm3 . Its pKa is predicted to be 9.17±0.20 .

Safety And Hazards

The safety data sheets for 5-Bromo-7-methylindan-4-ol indicate that it may cause skin irritation (H315), may cause an allergic skin reaction (H317), and may cause serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and getting medical advice/attention if skin irritation or rash occurs (P333+P313) or if eye irritation persists (P337+P313) .

properties

IUPAC Name

5-bromo-7-methyl-2,3-dihydro-1H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-6-5-9(11)10(12)8-4-2-3-7(6)8/h5,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSJLQABHNFCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1CCC2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379330
Record name 5-bromo-7-methylindan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-methylindan-4-ol

CAS RN

175136-06-8
Record name 5-bromo-7-methylindan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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